molecular formula C15H12O5 B6636948 2-(4-Methoxybenzoyl)oxybenzoic acid

2-(4-Methoxybenzoyl)oxybenzoic acid

Cat. No.: B6636948
M. Wt: 272.25 g/mol
InChI Key: OSZCEOVPNTYOFB-UHFFFAOYSA-N
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Description

Properties

IUPAC Name

2-(4-methoxybenzoyl)oxybenzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12O5/c1-19-11-8-6-10(7-9-11)15(18)20-13-5-3-2-4-12(13)14(16)17/h2-9H,1H3,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OSZCEOVPNTYOFB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C(=O)OC2=CC=CC=C2C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Methoxybenzoyl)oxybenzoic acid typically involves the reaction of 4-methoxybenzoyl chloride with salicylic acid in the presence of a base such as pyridine . The reaction proceeds through an acylation mechanism where the acyl chloride reacts with the hydroxyl group of salicylic acid to form the ester linkage.

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the general approach involves large-scale acylation reactions using optimized conditions to ensure high yield and purity. The reaction is typically carried out in a solvent such as dichloromethane or toluene, and the product is purified through recrystallization or chromatography techniques .

Chemical Reactions Analysis

Types of Reactions

2-(4-Methoxybenzoyl)oxybenzoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include carboxylic acids, alcohols, and substituted benzoyl derivatives .

Mechanism of Action

The mechanism of action of 2-(4-Methoxybenzoyl)oxybenzoic acid involves its interaction with specific molecular targets and pathways. The methoxy group and benzoyl moiety play crucial roles in its reactivity and interaction with biological molecules. The compound can inhibit certain enzymes and modulate signaling pathways, leading to its observed biological effects .

Comparison with Similar Compounds

Chemical Identity :

  • IUPAC Name : 2-(4-Methoxybenzoyl)benzoic acid
  • CAS No.: 1151-15-1
  • Molecular Formula : C₁₅H₁₂O₄
  • Molecular Weight : 256.257 g/mol .

Synthesis: The compound is synthesized via Friedel-Crafts acylation. For example, reacting 1-benzylindole-2,3-dicarboxylic anhydride with anisole in the presence of TiCl₄ yields 2-(4-methoxybenzoyl)indole-3-carboxylic acid . Another route involves reducing 2-(4-methoxybenzoyl)benzoic acid with triethylsilane and trifluoroacetic acid to produce 2-(4-methoxybenzyl)benzoic acid .

Physical Properties :

  • White crystalline solid.
  • Soluble in ethanol, chloroform, and other organic solvents .

Comparison with Structural Analogs

Structural and Functional Group Variations

The following table summarizes key analogs of 2-(4-Methoxybenzoyl)benzoic acid, highlighting differences in substituents, synthesis, and applications:

Compound Name Molecular Formula Substituent(s) Synthesis Method Key Applications
2-(4-Methoxybenzoyl)benzoic acid C₁₅H₁₂O₄ -OCH₃ at para position Friedel-Crafts acylation Pharmaceuticals, sweetener research
2-Benzoylbenzoic acid C₁₄H₁₀O₃ -H at para position Classical acylation Industrial intermediates
2-(4-Methylbenzoyl)benzoic acid C₁₅H₁₂O₃ -CH₃ at para position Similar to Friedel-Crafts Crystallography studies
Methyl 2-(4-methoxybenzoyl)benzoate C₁₆H₁₄O₄ -OCH₃ (ester derivative) Esterification of parent acid Solubility-enhanced intermediates

Key Findings :

  • The methoxy group enhances binding affinity to sweet/umami receptors compared to unsubstituted analogs.
  • Methyl substituents improve hydrophobic interactions but are less effective than methoxy groups .

Crystallographic and Structural Insights

  • 2-(4-Methoxybenzoyl)benzoic acid : Forms intermolecular hydrogen bonds (O–H⋯O), creating a 3D framework .
  • 2-(4-Methylbenzoyl)benzoic acid monohydrate: Exhibits a dihedral angle of 69.12° between aromatic rings, influencing packing and stability .

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